2-Phenylpyridine-4-carboxaldehyde
CAS No.: 1214381-00-6
Cat. No.: VC0168852
Molecular Formula: C12H9NO
Molecular Weight: 183.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214381-00-6 |
---|---|
Molecular Formula | C12H9NO |
Molecular Weight | 183.21 |
IUPAC Name | 2-phenylpyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H |
Standard InChI Key | RJHPGQZMGVLXLA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)C=O |
Introduction
Chemical Structure and Properties
2-Phenylpyridine-4-carboxaldehyde features a heterocyclic structure with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . The compound's structure is characterized by a nitrogen-containing aromatic ring (pyridine) connected to both a phenyl group and an aldehyde functional group, creating a unique chemical architecture with specific reactivity patterns.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Phenylpyridine-4-carboxaldehyde:
Property | Value |
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CAS Number | 1214381-00-6 |
IUPAC Name | 2-phenylisonicotinaldehyde |
Molecular Formula | C₁₂H₉NO |
Molecular Weight | 183.21 g/mol |
Physical Form | Solid |
InChI | 1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H |
InChI Key | RJHPGQZMGVLXLA-UHFFFAOYSA-N |
Storage Conditions | Inert atmosphere, 2-8°C |
Purity (typical) | 95% |
This compound possesses both pyridine and aldehyde functional groups, contributing to its chemical versatility in various synthetic applications .
Structural Features
The structure of 2-Phenylpyridine-4-carboxaldehyde includes three key components:
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A pyridine ring with a nitrogen atom in the aromatic system
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A phenyl substituent at the 2-position of the pyridine ring
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An aldehyde functional group (-CHO) at the 4-position of the pyridine ring
The nitrogen atom in the pyridine ring contributes to the compound's basic character, while the aldehyde group provides a reactive site for various transformations. The phenyl group at the 2-position influences the electronic distribution across the molecule, affecting its reactivity patterns .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-Phenylpyridine-4-carboxaldehyde, each with specific advantages depending on the starting materials and desired purity.
Oxidation Methods
Some synthesis approaches involve oxidation reactions, similar to those documented for related compounds. For instance, selenium dioxide (SeO₂) has been used as an oxidizing agent in the synthesis of structurally similar compounds such as 2,2'-bipyridine-4,4'-dicarbaldehyde, suggesting potential application for 2-Phenylpyridine-4-carboxaldehyde synthesis .
Chemical Reactivity
The reactivity of 2-Phenylpyridine-4-carboxaldehyde is primarily determined by the presence of both the aldehyde functional group and the nitrogen-containing heterocyclic system.
Aldehyde Reactions
The aldehyde group at the 4-position undergoes typical carbonyl reactions, including:
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Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid
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Reduction: Reduction with suitable agents produces the corresponding alcohol
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Nucleophilic Addition: The aldehyde participates in nucleophilic addition reactions with various nucleophiles
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Condensation Reactions: It can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives
Pyridine Ring Reactions
The pyridine component of the molecule influences its reactivity in several ways:
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The nitrogen atom contributes to the molecule's basicity
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The pyridine ring can participate in electrophilic aromatic substitution reactions, although with decreased reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen
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The 2-phenyl substituent affects the electronic distribution across the pyridine ring, potentially altering reaction pathways and selectivity
Applications in Research and Development
2-Phenylpyridine-4-carboxaldehyde serves as an important building block in various chemical research applications.
Synthetic Intermediate
This compound functions as a versatile intermediate in the synthesis of:
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Complex heterocyclic compounds
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Ligands for coordination chemistry
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Bioactive molecules with potential pharmaceutical applications
Biological Activity | Research Findings |
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Antimicrobial | Related pyridine derivatives have shown MIC values of 10-50 µg/mL against S. aureus |
Anti-inflammatory | Pyridine derivatives can reduce inflammatory markers including TNF-alpha levels |
Anticancer | Structurally similar compounds have demonstrated cytotoxicity against cancer cell lines |
These findings suggest potential areas for further investigation of 2-Phenylpyridine-4-carboxaldehyde derivatives in medicinal chemistry research.
Related Compounds and Structural Analogs
Several compounds share structural similarities with 2-Phenylpyridine-4-carboxaldehyde, providing a broader context for understanding its chemical properties and potential applications.
Structural Isomers and Analogs
Compound | CAS Number | Structural Difference |
---|---|---|
3-Phenylpyridine-4-carbaldehyde | 1214381-05-1 | Phenyl group at 3-position instead of 2-position |
4-Phenylpyridine-2-carboxaldehyde | 55218-76-3 | Reversed positions of phenyl and aldehyde groups |
2-Methoxy-5-phenylpyridine-4-carboxaldehyde | 1227582-94-6 | Additional methoxy group at 2-position, phenyl at 5-position |
2,2'-Bipyridine-4,4'-dicarbaldehyde | 99970-84-0 | Contains two pyridine rings with aldehydes at 4,4'-positions |
These structural variations lead to different physical properties, reactivity patterns, and potential applications, providing valuable comparative insights for chemical research .
Spectroscopic Characteristics
Spectroscopic analysis provides essential data for identification and structural confirmation of 2-Phenylpyridine-4-carboxaldehyde.
Nuclear Magnetic Resonance (NMR)
While specific NMR data for 2-Phenylpyridine-4-carboxaldehyde is limited in the available literature, typical characteristics include:
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¹H NMR would show:
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Characteristic aldehyde proton signal (typically around 9-10 ppm)
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Aromatic proton signals from both pyridine and phenyl rings
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Specific coupling patterns reflecting the substitution pattern
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¹³C NMR would display:
Infrared Spectroscopy (IR)
Key IR absorption bands would likely include:
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